Diadenosine heptaphosphate

P2X receptor pharmacology Patch clamp electrophysiology Vascular smooth muscle

Diadenosine heptaphosphate (Ap7A; CAS 106597-55-1) is an endogenous dinucleoside polyphosphate belonging to the ApnA family (n=3–7), characterized by two adenosine moieties linked via a chain of seven phosphate groups. It is released from human platelets upon thrombin-induced aggregation and functions as a potent vasoconstrictor in vascular preparations while also inhibiting ADP-induced platelet aggregation, suggesting a dual role in hemostasis and vascular tone regulation.

Molecular Formula C20H31N10O28P7
Molecular Weight 0
CAS No. 106597-55-1
Cat. No. B1167859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiadenosine heptaphosphate
CAS106597-55-1
SynonymsDiadenosine heptaphosphate
Molecular FormulaC20H31N10O28P7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diadenosine Heptaphosphate (Ap7A) Procurement Guide: A Platelet-Derived Dinucleotide for Hemostasis & Vascular Tone Research


Diadenosine heptaphosphate (Ap7A; CAS 106597-55-1) is an endogenous dinucleoside polyphosphate belonging to the ApnA family (n=3–7), characterized by two adenosine moieties linked via a chain of seven phosphate groups [1][2]. It is released from human platelets upon thrombin-induced aggregation and functions as a potent vasoconstrictor in vascular preparations while also inhibiting ADP-induced platelet aggregation, suggesting a dual role in hemostasis and vascular tone regulation [1][3]. Unlike shorter-chain analogs (Ap4A–Ap6A), Ap7A’s biological activity in whole-tissue models is largely indirect, arising from its metabolic breakdown into active P2X receptor agonists, a critical differentiator for experimental design and therapeutic target validation [3].

Why Diadenosine Heptaphosphate (Ap7A) Cannot Be Replaced by Ap4A, Ap5A, or Ap6A


Generic substitution within the diadenosine polyphosphate family is scientifically invalid because the phosphate chain length (n=3–7) dictates the compound's primary mechanism of action. Shorter-chain analogs (Ap4A, Ap5A, Ap6A) are direct agonists at P2X1 receptors, evoking concentration-dependent inward currents in isolated smooth muscle cells [1]. In contrast, Ap7A is completely inactive at the P2X1 receptor in patch clamp experiments, and its robust vasoconstrictive effects in whole-tissue studies are dependent on its metabolic breakdown into active agonists like ATP and adenosine tetraphosphate [1][2]. Therefore, Ap7A is the only member of the family that functions as a physiological prodrug, making it the required reagent for studies dissecting ecto-enzyme-dependent vascular signaling, while its analogs serve as direct receptor agonists.

Verifiable Quantitative Differentiation of Diadenosine Heptaphosphate (Ap7A) from Its Closest Analogs


Ap7A Lacks Direct P2X1 Receptor Agonist Activity: Patch Clamp vs. Whole-Tissue Comparison

Ap7A is fundamentally differentiated from its shorter-chain analogs by its mechanism of action. In patch clamp studies on acutely dissociated rat mesenteric artery smooth muscle cells, Ap4A, Ap5A, and Ap6A evoked concentration-dependent P2X receptor inward currents, whereas Ap7A (30–100 μM) failed to produce any response [1]. This contrasts sharply with whole-tissue contraction studies where Ap7A is a potent vasoconstrictor (10 μM evoked a contraction equivalent to 50.1±11.2% of the response to 10 μM α,β-meATP) [1]. This discrepancy demonstrates that Ap7A's vasoactivity is entirely dependent on metabolic breakdown by ecto-enzymes, unlike its direct-acting analogs [1][2].

P2X receptor pharmacology Patch clamp electrophysiology Vascular smooth muscle Prodrug mechanism

Comparative Vasoconstrictor Potency of Ap7A vs. Ap6A in the Perfused Rat Kidney

In the isolated perfused rat kidney, the vasoconstrictive potency of Ap7A was directly compared to its closest homolog, Ap6A. The vasoconstrictive action of Ap7A was reported to be slightly less than that of Ap6A, with a threshold concentration for vasoconstriction established at 10⁻⁵ mol/L for Ap7A [1]. While a precise numerical EC50 value is not available for Ap6A in this study, this head-to-head comparison confirms that Ap7A is a less potent direct vasoconstrictor than Ap6A, consistent with its indirect mechanism of action [1][2].

Renal vasculature Vasoconstriction assay Diadenosine polyphosphate potency Isolated perfused kidney

Differential Vasoconstrictor Efficacy: Ap7A vs. Ap8A in the Isolated Perfused Rat Kidney

A direct pharmacological characterization in the isolated perfused rat kidney revealed a significant difference in vasoconstrictor efficacy between Ap7A and the longer-chain analog Ap8A. A bolus application of Ap7A (10 nmol/L) induced a perfusion pressure increase of 74 ± 5 mmHg, which was substantially and statistically greater than the 38 ± 3 mmHg increase elicited by an equivalent bolus of Ap8A [1]. This establishes Ap7A as the more potent vasoconstrictor in this vascular bed when compared to Ap8A, an important consideration for studies examining the relationship between phosphate chain length and efficacy at P2X receptors.

Renal hemodynamics Vasoconstrictor efficacy Diadenosine octaphosphate P2X receptor pharmacology

Optimal Scientific Procurement Scenarios for Diadenosine Heptaphosphate (Ap7A)


Investigating Prodrug-Dependent Vascular Signaling via Ecto-Enzymatic Metabolism

Procure Ap7A when the primary experimental objective is to dissect the role of ecto-nucleotidases in vascular signaling pathways. Unlike Ap4A–Ap6A, which directly activate P2X1 receptors, Ap7A is completely inactive at this receptor in isolated cell systems yet generates a robust vasoconstriction in whole tissues, a phenomenon shown to be dependent on its metabolic breakdown [1]. This makes Ap7A an essential tool for studying the functional coupling between nucleotide release, enzymatic processing in the vessel wall, and subsequent purinergic receptor activation in integrated physiological models.

Hemostasis Research Requiring a Dual-Function Platelet-Derived Molecule

For studies modeling the interplay between platelet aggregation and vascular tone, Ap7A is the optimal choice as it uniquely represents an endogenous platelet-derived factor that both inhibits ADP-induced aggregation and acts as a vasoconstrictor [1][2]. This dual activity, documented in human platelet isolates, positions Ap7A as a critical reagent for investigating novel anti-thrombotic or anti-hypertensive therapeutic strategies that target endogenous feedback mechanisms in hemostasis, where generic substitution with Ap6A or Ap5A would not replicate this specific functional profile.

Structure-Activity Relationship (SAR) Studies on Polyphosphate Chain Length

Ap7A is the indispensable reference compound for any SAR study exploring the functional boundary between direct and indirect P2X receptor agonism. The evidence demonstrates that at a chain length of n=7, the pharmacological profile shifts from direct receptor activation (as seen with Ap4A–Ap6A) to a complete dependence on metabolic activation [1]. Including Ap7A in a panel of dinucleotides allows for the precise determination of the molecular cutoff where this mechanistic switch occurs, which is unattainable using Ap8A, which has a different efficacy profile [2], or the shorter-chain analogs available in the same family.

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